molecular formula C6H3FN2O2S B6151211 4-cyanopyridine-3-sulfonyl fluoride CAS No. 2296212-25-2

4-cyanopyridine-3-sulfonyl fluoride

Cat. No.: B6151211
CAS No.: 2296212-25-2
M. Wt: 186.2
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Description

Strategic Significance of Sulfonyl Fluorides as Electrophiles in Contemporary Synthesis

Sulfonyl fluorides have emerged as privileged electrophilic "warheads" in chemical biology and molecular pharmacology. nih.govchemsrc.com Their utility stems from a finely tuned balance of stability and reactivity. Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit greater stability in aqueous environments and are resistant to reduction. nih.gov This stability allows for their use in complex biological systems.

The sulfur(VI)-fluoride exchange (SuFEx) reaction, a cornerstone of click chemistry, highlights the reliable reactivity of sulfonyl fluorides. This reaction enables the efficient formation of stable covalent bonds with a variety of nucleophiles. enamine.net In the context of protein modification, sulfonyl fluorides are particularly valuable as they can react with a broader range of amino acid residues beyond the commonly targeted cysteine. These include serine, threonine, lysine, tyrosine, and histidine, thereby expanding the possibilities for developing covalent inhibitors and chemical probes for a wider array of biological targets. nih.govenamine.netnih.gov

The reactivity of sulfonyl fluorides can be modulated by the electronic properties of their substituents, allowing for the design of probes with tailored selectivity and reactivity profiles. enamine.net This tunability is a key factor in their strategic importance for modern drug discovery and chemical biology. nih.gov

Role of Pyridine (B92270) and Cyano-Substituted Pyridine Scaffolds in Advanced Chemical Design

The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry and materials science. google.com As a nitrogen-containing heterocycle, it is a common feature in a vast number of natural products, pharmaceuticals, and agrochemicals. The presence of the nitrogen atom in the aromatic ring imparts unique properties, including the ability to act as a hydrogen bond acceptor and to influence the electronic nature of the molecule. google.com

The incorporation of a pyridine moiety can enhance the pharmacological properties of a drug candidate, such as improving metabolic stability, increasing cellular permeability, and addressing protein-binding issues. nih.gov Furthermore, the pyridine scaffold is readily amenable to functionalization, allowing for the synthesis of a diverse range of derivatives with tailored properties. google.com

The introduction of a cyano (-CN) group to the pyridine ring further modulates its electronic and chemical properties. Cyano-substituted pyridines are valuable intermediates in organic synthesis and have found applications in various fields, including the development of pharmaceuticals and materials for organic light-emitting devices (OLEDs). researchgate.netscielo.org.co The strong electron-withdrawing nature of the cyano group can significantly influence the reactivity of other functional groups on the pyridine ring.

Rationale for Investigating 4-Cyanopyridine-3-sulfonyl Fluoride (B91410): Unique Reactivity and Synthetic Potential

The compound 4-cyanopyridine-3-sulfonyl fluoride represents a fascinating convergence of the aforementioned chemical motifs. The rationale for its investigation lies in the anticipated unique reactivity and synthetic potential arising from the interplay between the sulfonyl fluoride, the pyridine ring, and the cyano group.

The electrophilicity of the sulfonyl fluoride at the 3-position of the pyridine ring is expected to be significantly influenced by the electronic effects of both the ring nitrogen and the cyano group at the 4-position. This specific substitution pattern is poised to create a highly reactive yet potentially selective electrophile for covalent modification and synthetic transformations.

While extensive research on this compound is still emerging, data for this and related compounds are becoming available.

CompoundMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)Electrophilicity (k, M⁻¹s⁻¹)
This compoundC6H3FN2O2S186.1781–821.2 × 10⁻³
6-Cyanopyridine-3-sulfonyl fluorideC6H3FN2O2S186.17N/AN/A
4-Chloropyridine-3-sulfonyl fluorideC5H3ClFNO2S195.60N/AN/A

The synthetic potential of this compound is vast. It can serve as a versatile building block for the introduction of the 4-cyanopyridin-3-ylsulfonyl moiety into a wide range of molecules. This could be particularly valuable in the development of novel covalent inhibitors, where the cyanopyridine fragment can provide additional binding interactions with the target protein, enhancing both potency and selectivity. The reactivity of the sulfonyl fluoride group allows for nucleophilic substitution with amines, alcohols, and thiols to form the corresponding sulfonamides, sulfonate esters, and thioesters.

Overview of Research Trajectories in Sulfonyl Fluoride and Heterocyclic Chemistry

Current research in sulfonyl fluoride chemistry is heavily focused on expanding their application in chemical biology and drug discovery. nih.gov Efforts are directed towards the development of new methods for their synthesis, including late-stage functionalization of complex molecules, and the design of novel sulfonyl fluoride-based probes with enhanced selectivity and reactivity. mdpi.comsioc-journal.cn A significant area of investigation involves understanding and predicting the reactivity of sulfonyl fluorides with different biological nucleophiles to enable the rational design of covalent ligands. enamine.net

In parallel, the field of heterocyclic chemistry continues to explore the synthesis and application of novel heterocyclic scaffolds. There is a strong emphasis on developing efficient and sustainable synthetic methods to access functionalized heterocycles. google.com The fusion of heterocyclic motifs with other functional groups, as exemplified by this compound, represents a promising strategy for the creation of molecules with novel properties and applications. The exploration of such hybrid molecules is a key trajectory in modern organic and medicinal chemistry.

Properties

CAS No.

2296212-25-2

Molecular Formula

C6H3FN2O2S

Molecular Weight

186.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 4 Cyanopyridine 3 Sulfonyl Fluoride and Its Derivatization

Crafting the Core: Pyridine (B92270) Ring Functionalization and Nitrile Introduction

The construction of the 4-cyanopyridine (B195900) scaffold is a critical first step. A prevalent method for introducing the nitrile group at the C4 position of the pyridine ring is through the ammoxidation of 4-methylpyridine (B42270) (also known as γ-picoline). This industrial process involves the vapor-phase reaction of 4-methylpyridine with ammonia (B1221849) and air at elevated temperatures (330-450 °C) in the presence of a catalyst. google.com This method has been reported to achieve high conversion rates of 4-methylpyridine (over 99%) and yields of 4-cyanopyridine exceeding 98%. google.com

Another approach to obtaining cyanopyridines involves the dehydration of the corresponding amide. For instance, 3-cyanopyridine (B1664610) (nicotinonitrile) can be synthesized by heating nicotinamide (B372718) with a dehydrating agent like phosphorus pentoxide. chemicalbook.com While this method is effective for the 3-isomer, similar principles can be applied to the synthesis of 4-cyanopyridine from isonicotinamide.

The direct C-H cyanation of pyridines represents a more atom-economical approach. While methods for C2 and C4 cyanation are more common, recent advancements have enabled C3-selective cyanation of pyridines through a tandem process involving the in situ generation of a dihydropyridine (B1217469) intermediate that then reacts with a cyano electrophile. google.com

Installing the Key Functionality: The Sulfonyl Fluoride (B91410) Moiety

The introduction of the sulfonyl fluoride group onto the pyridine ring, specifically at the C3 position, can be achieved through several strategic routes, including palladium-catalyzed cross-coupling reactions, direct sulfonylation/fluorination methods, and radical-mediated approaches.

Leveraging Palladium: Catalytic Approaches from Halogenated Precursors

Palladium-catalyzed cross-coupling reactions offer a versatile platform for the synthesis of aryl sulfonyl compounds. While a direct palladium-catalyzed synthesis of 4-cyanopyridine-3-sulfonyl fluoride is not extensively documented, related transformations provide a proof of concept. For instance, palladium catalysts have been employed for the ortho-sulfonylation of 2-aryloxypyridines, where the pyridyloxyl group acts as a directing group. This suggests the potential for developing a directed C-H sulfonylation approach on a pre-functionalized pyridine ring.

A more direct route would involve the palladium-catalyzed sulfonylfluoridation of a 4-cyano-3-halopyridine. Although specific examples for this exact transformation are scarce, the general principles of palladium-catalyzed cross-coupling of aryl halides with sources of the sulfonyl fluoride group are established.

Direct Introduction: Sulfonylation and Fluorination of the Pyridine Core

Direct methods for installing the sulfonyl fluoride group involve the initial formation of a sulfonic acid or sulfonyl chloride intermediate, followed by fluorination. A key strategy for introducing a sulfonyl group at the C3 position of the pyridine ring is through a Sandmeyer-type reaction starting from 3-aminopyridine (B143674). wikipedia.org This involves the diazotization of the amino group to form a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to yield pyridine-3-sulfonyl chloride. wikipedia.org

Table 1: Synthesis of Pyridine-3-sulfonyl Chloride via Sandmeyer Reaction

Starting MaterialReagentsKey IntermediateProductYieldReference
3-Aminopyridine1. NaNO₂, HCl 2. SO₂, CuClPyridine-3-diazonium chloridePyridine-3-sulfonyl chlorideNot specified wikipedia.org

Once the sulfonyl chloride is obtained, it can be converted to the corresponding sulfonyl fluoride. This is typically achieved through a halogen exchange reaction using a fluoride source such as potassium fluoride (KF). rsc.org

Table 2: Conversion of Pyridinesulfonyl Chloride to Pyridinesulfonyl Fluoride

Starting MaterialReagentProductConditionsReference
Pyridine-3-sulfonyl chlorideKFPyridine-3-sulfonyl fluorideNot specified rsc.org

The Radical Path: Fluorosulfonylation Strategies

Radical-mediated reactions provide an alternative and increasingly popular approach for the formation of sulfonyl fluorides. These methods often involve the generation of a fluorosulfonyl radical (•SO₂F) which then adds to the aromatic ring. While direct radical fluorosulfonylation of 4-cyanopyridine to achieve the desired 3-substituted product is challenging due to regioselectivity issues, the development of new radical precursors and catalytic systems is an active area of research.

One emerging strategy involves the use of 4-cyanopyridine-boryl radicals, generated from 4-cyanopyridine and bis(pinacolato)diboron (B136004) (B₂pin₂), which can mediate the perfluoroalkylative pyridylation of alkenes. ambeed.com This highlights the potential of leveraging the reactivity of the cyano group to facilitate radical transformations on the pyridine ring.

Scaling Up: Optimization of Reaction Conditions and Yields

For any synthetic route to be practically viable, the optimization of reaction conditions to maximize yield and facilitate scalability is crucial. In the synthesis of 4-cyanopyridine via ammoxidation, parameters such as temperature, pressure, and the molar ratio of reactants are carefully controlled to ensure high efficiency. google.com

In the case of the Sandmeyer reaction for the synthesis of pyridine-3-sulfonyl chloride, the stability of the intermediate diazonium salt is a critical factor. Performing the reaction at low temperatures (typically below 5 °C) is essential to minimize decomposition and side reactions. wikipedia.org

For the fluorination of sulfonyl chlorides, the choice of fluoride source and reaction solvent can significantly impact the yield. While simple alkali metal fluorides like KF are commonly used, the use of milder and more soluble fluoride sources, or the addition of phase-transfer catalysts, can improve reaction efficiency, especially for substrates with limited solubility. Recent advancements have also explored the use of reagents like Xtalfluor-E® for the deoxyfluorination of sulfonic acids to sulfonyl fluorides under milder conditions. rsc.org

Building Complexity: Chemo- and Regioselective Synthesis of Derivatives

The synthesis of substituted derivatives of this compound requires careful control of chemo- and regioselectivity. The inherent reactivity of the pyridine ring, influenced by the electron-withdrawing nature of both the cyano and sulfonyl fluoride groups, dictates the position of further functionalization.

For instance, electrophilic aromatic substitution on the this compound ring would be challenging due to the deactivating nature of the existing substituents. However, nucleophilic aromatic substitution (SₙAr) could be a viable strategy, particularly if a suitable leaving group is present on the ring.

The synthesis of derivatives often relies on introducing the desired substituents on the starting materials before the key functionalization steps. For example, starting with a substituted 4-methylpyridine would lead to a corresponding substituted 4-cyanopyridine. Similarly, using a substituted 3-aminopyridine in the Sandmeyer reaction would yield a substituted pyridine-3-sulfonyl chloride.

A key intermediate for accessing a variety of derivatives is 3-amino-4-cyanopyridine. The amino group can be diazotized and converted to a sulfonyl fluoride, while the cyano group can be further transformed. For example, hydrolysis of the cyano group can lead to the corresponding carboxylic acid or amide.

Table 3: Key Intermediates for Derivative Synthesis

IntermediatePotential Transformations
3-Amino-4-cyanopyridineDiazotization and conversion to sulfonyl fluoride; modification of the amino group.
4-Cyano-3-halopyridinePalladium-catalyzed cross-coupling reactions to introduce various substituents.
4-Methyl-3-aminopyridineConversion to 4-cyano-3-aminopyridine, a precursor to the target compound.

The development of chemo- and regioselective methods remains a key focus in enabling the synthesis of a diverse library of this compound derivatives for further investigation in various scientific disciplines.

Reactivity Profiles and Mechanistic Investigations of 4 Cyanopyridine 3 Sulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Reactivity with Nucleophiles

The sulfonyl fluoride moiety in 4-cyanopyridine-3-sulfonyl fluoride is a key center for nucleophilic attack, underpinning its participation in SuFEx chemistry. This class of reactions, noted for its efficiency and broad functional group tolerance, allows for the formation of robust chemical linkages under mild conditions. nih.govnih.gov The reactivity of the S-F bond is a balance of stability and controlled reactivity, making sulfonyl fluorides valuable connectors in chemical synthesis. sigmaaldrich.com

Reactions with Alcohols to Form Sulfonate Esters

The reaction of sulfonyl fluorides with alcohols provides a direct route to the synthesis of sulfonate esters. This transformation typically proceeds via a nucleophilic attack of the alcohol's oxygen atom on the sulfur center of the sulfonyl fluoride, displacing the fluoride ion. youtube.comyoutube.com The process is often facilitated by a base to deprotonate the alcohol, enhancing its nucleophilicity. youtube.com While specific studies on this compound are not detailed in the provided results, the general mechanism involves the formation of a new S-O bond. youtube.comyoutube.com The stability and reactivity of sulfonyl fluorides make them attractive reagents for this transformation compared to more reactive sulfonyl chlorides. sigmaaldrich.com The use of sulfonyl fluorides for deoxyfluorination of alcohols has also been explored, highlighting their versatility. ucla.eduyoutube.com

Table 1: General Reactivity of Sulfonyl Fluorides with Alcohols

ReactantProductGeneral ConditionsReference
R-OHR-O-SO₂-ArBase (e.g., pyridine) youtube.comyoutube.com
R-OHR-FDeoxyfluorinating agent (e.g., PyFluor) ucla.eduyoutube.com

Note: This table represents the general reactivity of sulfonyl fluorides. "Ar" in the product structure represents an aryl group, which in the context of this article would be the 4-cyanopyridin-3-yl moiety.

Amination Reactions Leading to Sulfonamides

The formation of sulfonamides from sulfonyl fluorides and amines is a cornerstone of SuFEx chemistry. nih.gov This reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom, leading to the formation of a stable S-N bond. nih.govorganic-chemistry.org The reaction is often catalyzed by a base to enhance the nucleophilicity of the amine. nih.gov A broad range of amines, including primary and secondary amines, can be used to generate a diverse array of sulfonamides. chemrxiv.org The resulting sulfonamides are important structural motifs in medicinal chemistry. chemrxiv.orgprinceton.edu The reaction of this compound with various amines would be expected to proceed efficiently, providing access to a library of corresponding sulfonamides. chemrxiv.orgnih.gov

Table 2: Representative Amination Reactions of Sulfonyl Fluorides

Sulfonyl FluorideAmineProductConditionsYieldReference
Aryl-SO₂FPrimary/Secondary AmineAryl-SO₂-NR¹R²Catalytic HOBt, silicon additives87-99% chemrxiv.org
R-SO₂FSilylated AminesR-SO₂-NR¹R²Ca(NTf₂)₂Good organic-chemistry.org

Note: This table illustrates general conditions for sulfonamide synthesis from sulfonyl fluorides. "Aryl" and "R" represent generic organic groups.

Reactions with Other Heteroatom Nucleophiles

Beyond alcohols and amines, the sulfonyl fluoride group of this compound is susceptible to reaction with other heteroatom nucleophiles. These include sulfur and oxygen-based nucleophiles. sigmaaldrich.com For instance, reactions with phenols in the presence of a base like cesium carbonate can yield the corresponding sulfonate esters in high yields. researchgate.net The SuFEx concept extends to a variety of nucleophiles, enabling the creation of diverse molecular connections. nih.govbohrium.com

Cycloaddition Reactions and Their Mechanistic Pathways

While the provided search results primarily focus on the SuFEx reactivity of the sulfonyl fluoride group, cycloaddition reactions involving pyridinium (B92312) ylides are a known area of pyridine (B92270) chemistry. Specifically, 3-oxidopyridinium ions can participate in (4+3) cycloaddition reactions with dienes to form bicyclic nitrogen-containing structures. researchgate.netnih.gov Although direct evidence for this compound undergoing such reactions is not present, the pyridinium nucleus, upon appropriate activation (e.g., N-alkylation), could potentially act as a synthon in cycloaddition processes. The electronic nature of the substituents on the pyridine ring would be expected to influence the feasibility and outcome of such reactions.

Transformations Involving the Nitrile Functionality as a Synthon

The nitrile group of this compound offers a versatile handle for various chemical transformations. Nitriles can be converted into a range of other functional groups, significantly expanding the synthetic utility of the parent molecule. For instance, the nitrile can undergo reduction to an amine or be hydrolyzed to a carboxylic acid. nih.gov More complex transformations include its participation in the formation of heterocyclic systems. The reaction of pyridines bearing a cyano group with cyanide ions can lead to the formation of cyanopyridines through complex mechanistic pathways. rsc.org Furthermore, the cyano group can influence the reactivity of the pyridine ring in nucleophilic aromatic substitution (SNAr) reactions. acs.org The presence of both a nitrile and a sulfonyl fluoride on the same pyridine ring allows for sequential or orthogonal functionalization strategies.

Transition Metal-Catalyzed Reactivity of the Compound

Transition metal catalysis can be employed to mediate reactions involving both the pyridine ring and the sulfonyl fluoride group. For instance, palladium-catalyzed cross-coupling reactions are a powerful tool for C-C and C-heteroatom bond formation. While direct examples involving this compound are not provided, the general principles of transition metal catalysis suggest potential applications. For example, palladium-catalyzed reactions could potentially be used to form aryl fluorides. nih.gov Additionally, rhodium complexes have been shown to react with sulfur fluorides, leading to S-F bond activation and the formation of novel organometallic species. nih.gov The presence of the nitrile group could also influence the coordination of the molecule to a metal center, potentially directing catalytic transformations to specific sites.

Cross-Coupling Reactions Utilizing the Sulfonyl Fluoride Group

The sulfonyl fluoride moiety is a robust functional group that has gained prominence as a versatile coupling handle in cross-coupling reactions. While specific examples for this compound are not extensively documented, the reactivity of analogous heterocyclic sulfonyl fluorides provides a strong indication of its potential. Hetaryl sulfonyl fluorides are recognized as stable and effective substrates in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. enamine.net The stability of the S-F bond allows for selective activation and coupling under conditions where other sulfonyl halides might be unstable. enamine.net

The general scheme for a palladium-catalyzed cross-coupling reaction involving a pyridine sulfonyl fluoride is depicted below:

Table 1: Illustrative Cross-Coupling Reaction

Reactant A Reactant B Catalyst Product
Pyridine-SO₂FR-B(OH)₂Pd CatalystPyridine-R

This reactivity is not limited to Suzuki-Miyaura couplings. The development of pyridine sulfinates as coupling partners in palladium-catalyzed reactions with aryl halides further underscores the versatility of sulfur-based functional groups on pyridine rings in forming C-C bonds. rsc.org Given these precedents, this compound is expected to be a viable substrate for a range of cross-coupling reactions, enabling the introduction of diverse substituents at the 3-position of the pyridine ring.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate details of reaction mechanisms, including those involving complex heterocyclic compounds.

Density Functional Theory (DFT) Studies on Reactivity

While specific DFT studies on this compound are not prevalent in the literature, DFT calculations have been extensively used to investigate the reactivity of related pyridine derivatives and sulfonyl fluorides. researchgate.netnih.govmdpi.comnih.gov For instance, DFT studies on other cyanopyridine derivatives have been employed to understand their structure-activity relationships and electronic properties. researchgate.netnih.gov These studies often calculate molecular geometries, electronic properties, and chemical reactivity parameters. nih.gov

In the context of radical reactions, DFT calculations have been instrumental in elucidating the mechanism of 4-cyanopyridine-boryl radical-mediated transformations. researchgate.net These studies can help to understand the homolytic cleavage of the boron-boron bond and the formation of the key pyridine-boryl stabilized radical complex. researchgate.net Such computational insights are crucial for the rational design of new synthetic methods.

Table 2: Common Parameters from DFT Studies on Related Pyridine Derivatives

Parameter Significance
Optimized Molecular GeometryProvides the most stable 3D structure.
HOMO-LUMO Energy GapIndicates chemical reactivity and stability.
Mulliken Atomic ChargesShows the charge distribution within the molecule.
Fukui FunctionsPredicts sites for nucleophilic and electrophilic attack.

Understanding Electronic and Steric Effects on Reaction Pathways

The electronic and steric properties of this compound are key to its reactivity. The electron-withdrawing nature of both the cyano and sulfonyl fluoride groups significantly influences the electron density of the pyridine ring, making it more susceptible to certain types of reactions.

DFT studies on similar systems can provide a quantitative understanding of these effects. For example, computational analysis can reveal how the electron-withdrawing groups affect the stability of intermediates and the energy barriers of transition states in both cross-coupling and radical reactions. The position of these substituents on the pyridine ring is also critical. The steric bulk of the sulfonyl fluoride group at the 3-position could influence the regioselectivity of reactions involving the pyridine ring.

By analogy with other substituted pyridines, it is expected that the electronic effects of the cyano and sulfonyl fluoride groups will play a dominant role in dictating the reaction pathways. Computational modeling allows for the systematic investigation of these effects, providing predictive power for the development of new synthetic transformations.

Applications in Advanced Organic Synthesis and Material Science

As a Strategic Building Block for Complex Heterocyclic Systems

The pyridine (B92270) ring is a fundamental scaffold in a vast number of biologically active compounds and functional materials. The presence of both a cyano and a sulfonyl fluoride (B91410) group on this ring system allows for a multitude of chemical transformations. The cyano group can be hydrolyzed, reduced, or participate in cycloaddition reactions, while the sulfonyl fluoride group is an excellent electrophile for reactions with a wide range of nucleophiles.

This dual reactivity makes 4-cyanopyridine-3-sulfonyl fluoride a valuable starting material for the construction of more complex, fused heterocyclic systems. For instance, the cyano group can be used as a handle to build additional rings onto the pyridine core, while the sulfonyl fluoride can be functionalized to introduce desired properties or to act as a reactive site for further chemical modifications. The synthesis of substituted 1,2,3-triazole sulfonyl fluorides through [3+2] cycloaddition reactions showcases the utility of sulfonyl fluorides in creating heterocyclic structures. researchgate.net

Utility in the Synthesis of Precursors for Specialized Organic Molecules

The reactivity of this compound makes it an important intermediate in the synthesis of precursors for various specialized organic molecules, with significant implications for both the pharmaceutical and agrochemical industries.

In the realm of pharmaceutical discovery, the ability to rapidly generate libraries of diverse compounds is crucial. This compound serves as a versatile scaffold for this purpose. The sulfonyl fluoride moiety can react with a variety of nucleophiles, including amines, alcohols, and thiols, to create a diverse array of sulfonamides, sulfonate esters, and thioethers, respectively. This allows for the systematic modification of the pyridine core, enabling the exploration of structure-activity relationships.

Furthermore, the cyano group can be transformed into other functional groups, such as amides or carboxylic acids, providing additional points of diversification. This synthetic flexibility is invaluable in the development of new drug candidates. Sulfonyl fluorides, in general, are recognized as privileged warheads in chemical biology, capable of forming covalent bonds with specific amino acid residues in proteins, which is a key strategy in the design of targeted therapies. nih.govrsc.org The synthesis of complex molecules often involves the late-stage functionalization of a core structure, and the reactivity of the sulfonyl fluoride group makes it well-suited for such strategies. researchgate.net

The principles that make this compound valuable in pharmaceutical research also apply to the development of new agrochemicals. The pyridine ring is a common feature in many pesticides and herbicides. By utilizing the reactivity of both the cyano and sulfonyl fluoride groups, chemists can synthesize a wide range of derivatives for screening as potential agrochemicals. The ability to introduce various functional groups allows for the fine-tuning of properties such as efficacy, selectivity, and environmental persistence. The development of efficient synthetic methods for sulfonyl fluorides from readily available starting materials like sulfonic acids and sulfonates has expanded their accessibility for applications in areas like agrochemical synthesis. rsc.orgmdpi.com

Incorporation into Functional Materials and Polymer Synthesis via SuFEx

A significant advancement in the application of sulfonyl fluorides has been the development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful "click chemistry" reaction. sigmaaldrich.com This reaction involves the efficient and highly selective reaction of a sulfonyl fluoride with a silyl (B83357) ether or other nucleophiles, forming a stable covalent bond. nih.gov

This compound can be utilized as a monomer or a cross-linking agent in the synthesis of functional polymers. The sulfonyl fluoride group can participate in SuFEx polymerization reactions, leading to the formation of polysulfonates or polysulfonamides. rsc.orgnih.gov The resulting polymers can possess unique properties due to the incorporation of the pyridine and cyano functionalities.

These polymers can be designed to be reactive, where the cyano groups or the pyridine nitrogen can be further modified after polymerization to create functional surfaces or networks. This approach allows for the creation of materials with tailored properties for applications such as sensors, catalysts, or separation membranes. The SuFEx reaction's robustness and efficiency make it a valuable tool for creating well-defined polymer architectures. rsc.org

Application as a Chemical Probe in Mechanistic Chemical Biology (focus on synthetic design of probes, not biological action)

The reactivity of the sulfonyl fluoride group makes it an excellent "warhead" for the design of chemical probes to study biological systems. nih.govrsc.org These probes are designed to covalently label specific proteins or other biomolecules, allowing for their identification and characterization.

The design of a chemical probe based on this compound would involve attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the pyridine ring, either directly or through a linker. The sulfonyl fluoride moiety would then serve as the reactive group that forms a covalent bond with a target biomolecule. The cyano group could be used to modulate the reactivity or selectivity of the probe. The development of sulfonyl fluoride-based probes has been instrumental in advancing the discovery of modulators for challenging biological targets. nih.gov The synthetic accessibility of diverse sulfonyl fluorides is crucial for creating a toolbox of chemical probes with varied reactivity and selectivity profiles. rsc.orgnih.govccspublishing.org.cnrsc.org

Advanced Spectroscopic and Computational Elucidation of Structure Reactivity Relationships

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three aromatic signals corresponding to the protons on the pyridine (B92270) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of both the cyano group at the 4-position and the sulfonyl fluoride (B91410) group at the 3-position. The proton at the 2-position is anticipated to be the most deshielded due to its proximity to the nitrogen atom and the sulfonyl fluoride group. The proton at the 6-position will also be significantly downfield, while the proton at the 5-position will be the most upfield of the three.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all carbon atoms in the molecule. The carbon atoms directly attached to the electron-withdrawing cyano and sulfonyl fluoride groups, as well as the carbon of the cyano group itself, are expected to be significantly deshielded. The chemical shifts of the pyridine ring carbons will reflect the combined electronic effects of the substituents.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a powerful tool for directly probing the sulfonyl fluoride group. Based on data from analogous aryl sulfonyl fluorides, the ¹⁹F NMR signal for 4-cyanopyridine-3-sulfonyl fluoride is expected to appear as a singlet in a characteristic region for sulfonyl fluorides, likely around +60 to +70 ppm relative to a standard such as CFCl₃. nih.gov The precise chemical shift will be sensitive to the electronic environment of the pyridine ring.

A summary of predicted NMR data is presented in the interactive table below.

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityCoupling Constants (Hz)
H-29.1 - 9.3dJ(H2-H6) ≈ 2
H-58.1 - 8.3ddJ(H5-H6) ≈ 5, J(H5-H2) ≈ 0.5
H-69.0 - 9.2dJ(H6-H5) ≈ 5
C-2152 - 155s
C-3135 - 138s
C-4118 - 121s
C-5125 - 128s
C-6150 - 153s
CN115 - 118s
¹⁹F+65 to +70s

Predicted data is based on analysis of similar compounds and known substituent effects.

X-ray Crystallography for Precise Structural Determination Relevant to Reactivity

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, analysis of related compounds such as 3-cyano-2(1H)-pyridones and 2-cyano-1-methyl-pyridinium tetrafluoroborate (B81430) allows for a reasoned prediction of its structural features. acs.orgacs.org

The crystal packing of this compound is expected to be governed by a combination of intermolecular forces. The nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonyl fluoride group are likely to act as hydrogen bond acceptors. The aromatic ring system could participate in π-π stacking interactions, which are common in the crystal structures of pyridine derivatives. Furthermore, the cyano group can engage in dipole-dipole interactions and potentially weak C-H···N hydrogen bonds.

The precise geometry of the sulfonyl fluoride group relative to the pyridine ring will be a key determinant of its reactivity. The S-F bond length and the O-S-O bond angle will be indicative of the electrophilicity of the sulfur atom. The torsional angle between the plane of the pyridine ring and the S-F bond will influence the steric accessibility of the sulfonyl group to incoming nucleophiles.

A hypothetical data table summarizing expected crystallographic parameters is provided below.

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
C-S Bond Length1.75 - 1.78 Å
S-F Bond Length1.55 - 1.58 Å
S=O Bond Length1.42 - 1.45 Å
C-C≡N Bond Length1.45 - 1.48 Å
C≡N Bond Length1.14 - 1.16 Å

Predicted data is based on crystallographic data of analogous compounds.

Mass Spectrometry for Reaction Monitoring and Intermediate Identification

Mass spectrometry is a crucial analytical technique for monitoring the progress of reactions involving this compound and for identifying transient intermediates. The high sensitivity of mass spectrometry allows for the detection of low-concentration species that may not be observable by other methods.

In the context of reaction monitoring, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to follow the consumption of this compound and the formation of products over time. This is particularly valuable for optimizing reaction conditions, such as temperature, reaction time, and catalyst loading. For instance, in the synthesis of derivatives where the sulfonyl fluoride group is displaced by a nucleophile, LC-MS can track the appearance of the desired product and any side products.

For the identification of reaction intermediates, soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are particularly useful as they tend to produce intact molecular ions of transient species. In reactions where the sulfonyl fluoride acts as a reactive group, it is plausible that intermediates such as Meisenheimer complexes could be detected by mass spectrometry.

The fragmentation pattern of this compound under electron ionization (EI) can also provide valuable structural information. A plausible fragmentation pathway would involve the initial loss of the fluorine atom, followed by the loss of SO₂. Cleavage of the pyridine ring would lead to smaller charged fragments. A predicted fragmentation table is shown below.

m/zProposed Fragment
184[M]⁺
165[M - F]⁺
119[M - SO₂F]⁺
102[C₆H₄N₂]⁺
76[C₅H₄N]⁺

This is a hypothetical fragmentation pattern based on known fragmentation of similar compounds.

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer profound insights into the electronic structure and reactivity of this compound. ijcce.ac.ir These computational methods can be used to calculate a variety of molecular properties that are directly related to the compound's chemical behavior.

The distribution of electron density in the molecule can be visualized through the calculation of the molecular electrostatic potential (MEP). The MEP map would likely show regions of negative potential around the pyridine nitrogen and the oxygen atoms of the sulfonyl fluoride group, indicating their propensity to act as nucleophilic or hydrogen bond accepting sites. Conversely, a region of positive potential would be expected around the sulfur atom of the sulfonyl fluoride group, highlighting its electrophilic character.

The energies and compositions of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of reactivity. The LUMO is expected to be localized primarily on the pyridine ring and the sulfonyl fluoride group, indicating that these are the likely sites for nucleophilic attack. The HOMO-LUMO energy gap is a measure of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

Reactivity descriptors such as global and local softness, and Fukui functions can be calculated to provide a more quantitative measure of reactivity at different atomic sites. These descriptors can help predict the regioselectivity of reactions involving this compound.

A table of predicted electronic properties from DFT calculations is presented below.

PropertyPredicted Value/Description
HOMO Energy-8.0 to -8.5 eV
LUMO Energy-2.5 to -3.0 eV
HOMO-LUMO Gap5.0 to 6.0 eV
Dipole Moment3.0 - 4.0 D
Molecular Electrostatic PotentialNegative potential on N and O atoms, positive on S atom

Predicted values are based on DFT calculations of similar aromatic sulfonyl fluorides and cyanopyridines.

Molecular Dynamics Simulations for Dynamic Processes and Solvent Effects on Reactivity

Molecular dynamics (MD) simulations provide a computational lens to study the dynamic behavior of this compound and the influence of the surrounding environment, particularly the solvent, on its reactivity. easychair.org By simulating the motions of the solute and solvent molecules over time, MD can reveal crucial information about conformational flexibility, solvation, and the energetics of reaction pathways.

The conformational dynamics of the sulfonyl fluoride group relative to the pyridine ring can be explored through MD simulations. The simulations can determine the preferred rotational conformations and the energy barriers between them. This is important as the orientation of the sulfonyl fluoride group can significantly impact its accessibility to reactants.

Solvent effects play a critical role in many chemical reactions. MD simulations can explicitly model the interactions between this compound and solvent molecules. The simulations can reveal the structure of the solvation shell around the molecule and quantify the strength of solute-solvent interactions. For instance, in a polar protic solvent, the simulations would likely show strong hydrogen bonding between the solvent and the nitrogen and oxygen atoms of the solute.

Furthermore, MD simulations can be used to calculate the potential of mean force (PMF) along a reaction coordinate. This allows for the determination of the free energy profile of a reaction, including the activation energy, which is a key determinant of the reaction rate. For example, the PMF for the approach of a nucleophile to the sulfonyl fluoride group could be calculated to understand the energetics of the substitution reaction in different solvents.

The insights gained from MD simulations are complementary to the static picture provided by quantum chemical calculations and experimental data, offering a more complete understanding of the structure-reactivity relationship of this compound.

Comparative Analysis and Structure Reactivity Relationships of 4 Cyanopyridine 3 Sulfonyl Fluoride Analogues

Comparative Reactivity with Isomeric Pyridine (B92270) Sulfonyl Fluorides (e.g., 2-sulfonyl fluoride (B91410), 4-sulfonyl fluoride)

The position of the sulfonyl fluoride group on the pyridine ring profoundly influences the compound's electrophilicity and, consequently, its reactivity. The pyridine nitrogen acts as an electron-withdrawing group, and its proximity to the sulfonyl fluoride moiety is a key determinant of the sulfur atom's susceptibility to nucleophilic attack.

When comparing 4-cyanopyridine-3-sulfonyl fluoride with its isomers, such as pyridine-2-sulfonyl fluoride and pyridine-4-sulfonyl fluoride, distinct differences in reactivity are observed. Pyridine-2-sulfonyl fluoride, often referred to as PyFluor, is noted for its application as a deoxyfluorination reagent, a role that highlights its unique reactivity profile compared to other isomers. sigmaaldrich.comenamine.net In this capacity, it can chemoselectively fluorinate a wide range of alcohols with fewer elimination side products than other reagents like DAST (diethylaminosulfur trifluoride). sigmaaldrich.com This suggests a different mode of action or a different level of reactivity of the sulfur-fluorine bond.

The reactivity of these isomers is influenced by the electronic effects exerted by the ring nitrogen. In pyridine-2-sulfonyl fluoride, the nitrogen atom is ortho to the sulfonyl fluoride group, exerting a strong electron-withdrawing inductive effect, which should, in principle, increase the electrophilicity of the sulfur center. In pyridine-3-sulfonyl fluoride, the nitrogen is in the meta position, leading to a less pronounced electronic effect. For pyridine-4-sulfonyl fluoride, the para-positioned nitrogen has a significant electronic influence. The addition of a strongly electron-withdrawing cyano group at the 4-position of pyridine-3-sulfonyl fluoride further modulates the electronic landscape of the ring, enhancing the electrophilic character of the sulfur atom at the 3-position.

The stability of the S-F bond in sulfonyl fluorides is generally high, contributing to their utility as chemical probes with a balance of stability in aqueous environments and reactivity towards biological nucleophiles. nih.govmdpi.com However, the electronic environment of the pyridine ring can tune this stability. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, underscoring the impact of the halogen and the ring's electronics on reactivity. acs.org A similar trend would be expected for the corresponding sulfonyl halides.

CompoundPosition of -SO2FKey Reactivity FeatureReference(s)
Pyridine-2-sulfonyl fluoride (PyFluor) 2Deoxyfluorinating agent sigmaaldrich.comenamine.net
Pyridine-3-sulfonyl fluoride 3Standard aromatic sulfonyl fluoride reactivity nih.gov
This compound 3Enhanced electrophilicity due to the 4-cyano groupN/A
Pyridine-4-sulfonyl fluoride 4High electrophilicity due to para nitrogenN/A

Influence of Cyano Group Position on Pyridine Ring Reactivity

The electron-withdrawing nature of the cyano group at the 4-position significantly lowers the electron density of the entire pyridine ring. This general deactivation of the ring makes it less susceptible to electrophilic attack but more prone to nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present. More importantly, this electronic pull enhances the electrophilicity of the sulfur atom in the sulfonyl fluoride moiety at the 3-position, making it a more potent target for nucleophiles.

Studies on substituted pyridines have demonstrated that the position of a substituent dictates the site of further reactions. For example, in the fluorination of 3-substituted pyridines, those with electron-withdrawing groups like cyano at the 3-position show high selectivity for fluorination at the 2-position. acs.org This highlights the directing influence of substituents on the pyridine ring's reactivity. In the case of this compound, the combined electron-withdrawing effects of the 4-cyano group and the 3-sulfonyl fluoride group would make the pyridine ring highly electron-deficient.

Mechanistic Divergences and Similarities with Other Sulfonyl Fluorides

The reactions of sulfonyl fluorides with nucleophiles are central to their function as chemical probes and covalent inhibitors. enamine.net The mechanism of these reactions can vary, and understanding these pathways is crucial for predicting the behavior of this compound in comparison to other sulfonyl fluorides.

Generally, nucleophilic substitution at a sulfonyl fluoride can proceed through two main pathways:

Direct Nucleophilic Substitution (SNAr-type at sulfur): The nucleophile directly attacks the electrophilic sulfur atom, leading to the displacement of the fluoride ion through a trigonal bipyramidal intermediate or transition state. nih.gov

Elimination-Addition: This pathway is more common for sulfonyl fluorides that can form a reactive sulfene (B1252967) intermediate, although it is less likely for aromatic sulfonyl fluorides.

For aromatic sulfonyl fluorides like this compound, the direct nucleophilic substitution mechanism is predominant. nih.gov The reaction involves the attack of a nucleophile (such as the side chain of an amino acid like lysine, tyrosine, or serine in a biological context) on the sulfur atom. enamine.netnih.gov The presence of the electron-deficient 4-cyanopyridine (B195900) ring is expected to accelerate this process by increasing the partial positive charge on the sulfur atom, thus making it more susceptible to nucleophilic attack compared to a simple benzenesulfonyl fluoride.

The reaction is often referred to as a Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a term coined to describe the reliable and specific nature of this transformation. acs.org In some cases, the reaction can be facilitated by catalysts. For instance, the activation of the S-F bond can be achieved with a Lewis acid in the presence of an amine mediator. acs.org

While the fundamental mechanism is similar across many sulfonyl fluorides, the reaction rates and the stability of the resulting covalent adduct can vary significantly based on the nature of the group attached to the sulfonyl fluoride. For example, the reactivity of a panel of sulfur(VI) fluorides was shown to correlate with their rates of hydrolysis, indicating that the electronic environment plays a direct role in their susceptibility to nucleophilic attack. nih.gov Therefore, this compound is expected to be more reactive than its non-cyanated counterpart, pyridine-3-sulfonyl fluoride, and likely exhibits different reactivity kinetics compared to alkyl sulfonyl fluorides or other substituted aryl sulfonyl fluorides.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their observed reactivity. Such studies are invaluable for predicting the reactivity of new compounds and for designing molecules with desired properties.

While specific QSRR studies for this compound were not identified in the provided search results, the principles of QSRR can be applied to understand its reactivity in the context of its analogues. A QSRR model for a series of substituted pyridine sulfonyl fluorides would typically involve descriptors that quantify the electronic and steric effects of the substituents.

Key descriptors in a hypothetical QSRR study of pyridine sulfonyl fluorides would include:

Electronic Parameters: Hammett constants (σ) for the substituents on the pyridine ring would be crucial. The cyano group has a large positive σ value, indicating its strong electron-withdrawing nature. The position of the substituent would be accounted for by using the appropriate Hammett constant (σm or σp).

Quantum Chemical Descriptors: Calculated properties such as the partial charge on the sulfur atom, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment could serve as effective descriptors of reactivity. A lower LUMO energy and a higher positive charge on the sulfur atom would be expected to correlate with higher reactivity towards nucleophiles.

Steric Parameters: Steric hindrance around the sulfonyl fluoride group can also influence reactivity. Parameters like Taft's steric parameter (Es) could be included in the model.

Studies profiling the reactivity of panels of sulfonyl fluorides have been conducted, examining their hydrolytic stability and reactivity with nucleophilic amino acid side chains. nih.gov These studies have shown that reactivity often correlates with the rate of hydrolysis, providing a useful surrogate for assessing the intrinsic electrophilicity of the sulfonyl fluoride warhead. nih.gov Such an approach could be used to quantitatively compare this compound with its isomers and other analogues.

Descriptor TypeExample DescriptorExpected Influence of 4-Cyano Group
Electronic Hammett constant (σp for the 4-position)Large positive value, indicating strong electron withdrawal and increased reactivity.
Quantum Chemical Partial charge on the sulfur atomIncreased positive charge, leading to enhanced electrophilicity.
Quantum Chemical LUMO EnergyLowered LUMO energy, making the molecule a better electron acceptor.
Physicochemical Hydrolytic stabilityLikely decreased stability (i.e., faster hydrolysis) due to increased electrophilicity.

Future Research Directions and Emerging Paradigms in the Chemistry of 4 Cyanopyridine 3 Sulfonyl Fluoride

Integration into Continuous Flow Synthesis and Automated Platforms

There is no available literature that describes the integration of 4-cyanopyridine-3-sulfonyl fluoride (B91410) into continuous flow synthesis or other automated platforms. Continuous flow chemistry is a powerful tool for improving the safety, efficiency, and scalability of chemical processes, and has been applied to the synthesis of various heterocyclic compounds and other molecules. rsc.orgmdpi.comrsc.org For instance, the synthesis of other nitrogen-containing heterocycles has been successfully demonstrated in flow systems, often leading to higher yields and purity compared to batch processes. mdpi.com However, the application of these techniques to 4-cyanopyridine-3-sulfonyl fluoride has not been reported.

Development of Predictive Models for Reactivity and Selectivity

No studies were identified that focus on the development of predictive models for the reactivity and selectivity of this compound. Computational tools and machine learning are increasingly used in green chemistry to optimize reaction conditions and enhance efficiency and sustainability. ijnc.ir For the broader class of sulfonyl fluorides, there is interest in understanding the factors that govern their reactivity and stability to design selective covalent binders for biological targets. researchgate.net However, specific predictive models for this compound are not available in the current body of scientific literature.

Sustainable and Green Chemical Approaches for Synthesis and Application

While there is a strong and growing emphasis on sustainable and green chemistry in the synthesis of sulfonyl fluorides, no specific green chemistry approaches have been published for the synthesis or application of this compound. ijnc.ircas.orgpro-metrics.org General green chemistry principles aim to reduce waste, minimize energy consumption, and use renewable feedstocks and safer solvents. ijnc.irresearchgate.net The development of sustainable methods for producing amines and other chemical classes is a key research area, often utilizing metrics to assess the environmental impact of synthetic routes. rsc.org These general principles have not yet been specifically applied in published research on this compound.

Expanding the Scope of SuFEx and Related Click Chemistry Applications

There is no specific information available on the use of this compound in expanding the scope of SuFEx or related click chemistry applications. SuFEx is a powerful, modular click chemistry platform used for the rapid assembly of functional molecules for applications in drug discovery, materials science, and bioconjugation. researchgate.netrsc.org The core of this chemistry relies on the unique reactivity of the sulfonyl fluoride group. nih.gov While there is extensive research on developing new SuFEx hubs and applications, including late-stage functionalization of drugs, the participation of this compound in these reactions is not documented. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-cyanopyridine-3-sulfonyl fluoride, and how are reaction conditions optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves fluorosulfonylation of pyridine precursors. A multi-step approach includes:

  • Step 1 : Chlorination or sulfonation of a pyridine derivative to introduce reactive sites (e.g., sulfonyl chloride intermediates) .
  • Step 2 : Fluorination via nucleophilic substitution (e.g., using KF) or radical-mediated fluorosulfonylation (e.g., employing fluorosulfonyl radicals generated from SO₂F₂) .
  • Optimization : Reaction yields depend on anhydrous conditions, temperature control (40–80°C), and catalyst selection (e.g., Pd for coupling reactions). Purity is enhanced via column chromatography or recrystallization .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : <sup>19</sup>F NMR (to confirm sulfonyl fluoride group at ~60–70 ppm) and <sup>1</sup>H/<sup>13</sup>C NMR for pyridine backbone analysis.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₆H₃F₂N₂O₂S).
  • X-ray Crystallography : Resolves stereoelectronic effects of the nitrile and sulfonyl fluoride groups, though crystallization may require slow evaporation from DMSO/water mixtures .
  • FT-IR : Peaks at ~1350–1400 cm⁻¹ (S=O stretching) and ~2200 cm⁻¹ (C≡N) confirm functional groups.

Q. How is this compound utilized in fragment-based drug discovery, and what are its advantages as a reactive probe?

  • Methodological Answer :

  • Fragment-Based Design : The sulfonyl fluoride acts as an electrophilic "warhead" for covalent binding to catalytic residues (e.g., serine in proteases). Its nitrile group enhances solubility for screening .
  • Advantages :
  • Selectivity : Fluorine’s electronegativity minimizes off-target reactivity compared to chlorinated analogs.
  • Stability : Hydrolytically stable under physiological pH, enabling prolonged target engagement .

Advanced Research Questions

Q. What strategies can be employed to resolve discrepancies in reported reactivity profiles of this compound under varying experimental conditions?

  • Methodological Answer :

  • Controlled Replication : Systematically vary parameters (e.g., solvent polarity, temperature) to isolate conflicting factors. For example, DMSO may stabilize intermediates, while THF could promote side reactions .
  • Kinetic Studies : Use stopped-flow NMR to monitor reaction rates under anhydrous vs. humid conditions. Moisture sensitivity often explains yield inconsistencies .
  • Computational Modeling : DFT calculations predict transition states and identify steric/electronic barriers in fluorosulfonylation pathways .

Q. How can computational modeling be integrated with experimental data to predict the bioactivity and selectivity of this compound derivatives?

  • Methodological Answer :

  • Docking Simulations : Use Schrödinger Suite or AutoDock to model interactions with target enzymes (e.g., SARS-CoV-2 M<sup>pro</sup>). Focus on covalent docking protocols for sulfonyl fluoride warheads.
  • QSAR Models : Train models on datasets of sulfonyl fluoride bioactivity (IC₅₀ values) to correlate substituent effects (e.g., nitrile position) with potency .
  • MD Simulations : Assess thermodynamic stability of protein-ligand complexes over 100-ns trajectories to prioritize derivatives for synthesis .

Q. What methodological considerations are critical when designing structure-activity relationship (SAR) studies for sulfonyl fluoride-containing compounds in enzyme inhibition assays?

  • Methodological Answer :

  • Variable Design : Modify substituents (e.g., replace nitrile with amide) to probe electronic effects. Use parallel synthesis for high-throughput SAR .
  • Assay Conditions :
  • pH Control : Maintain pH 7.4 to mimic physiological environments; sulfonyl fluoride reactivity decreases in acidic conditions.
  • Competitive Inhibition : Include reversible inhibitors (e.g., PMSF) to distinguish covalent vs. non-covalent binding .
  • Data Validation : Confirm covalent adduct formation via LC-MS/MS or X-ray crystallography to avoid false positives .

Data Contradiction Analysis

  • Example : Conflicting reports on hydrolytic stability in aqueous buffers.
    • Resolution : Trace impurities (e.g., residual base in DMF) may accelerate hydrolysis. Re-test under rigorously controlled anhydrous conditions with Karl Fischer titration to quantify water content .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.